molecular formula C9H8N2O2 B2915755 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde CAS No. 896722-39-7

7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No.: B2915755
CAS No.: 896722-39-7
M. Wt: 176.175
InChI Key: DEMNJFUBUDMCDH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Mechanism of Action

Biological Activity

7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde is a compound within the imidazo[1,2-a]pyridine class, notable for its diverse biological activities. This article focuses on its biological activity, including antimicrobial, antiviral, and anticancer properties, as well as its potential applications in medicinal chemistry and drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various strains of bacteria, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The minimum inhibitory concentration (MIC) for this compound against Mycobacterium tuberculosis has been reported to be as low as 0.03 to 5.0 μM, demonstrating promising efficacy in vitro .

Antiviral Activity

The compound also displays antiviral properties. Studies have suggested that imidazo[1,2-a]pyridines can inhibit viral replication through various mechanisms, including the modulation of host cell pathways that are critical for viral life cycles. While specific data on this compound's antiviral activity is limited, its structural analogs have shown potential in this area .

Anticancer Properties

In addition to its antimicrobial and antiviral activities, this compound has been investigated for its anticancer effects. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. For example, certain derivatives have demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) with low toxicity profiles .

Target Pathways

The biological activity of this compound is attributed to its ability to interact with specific biochemical pathways:

  • Antimicrobial Action : The compound disrupts essential processes in bacterial cells by targeting metabolic pathways crucial for survival .
  • Antiviral Mechanism : It may interfere with viral entry or replication by modulating host cell signaling pathways .
  • Anticancer Mechanism : The induction of apoptosis is facilitated through the activation of caspases and other apoptotic factors .

Structure-Activity Relationship (SAR)

The structure of this compound plays a significant role in its biological activity. Variations in substituents can enhance or diminish its efficacy. For instance:

Compound NameStructural FeaturesBiological ActivityNotes
This compoundMethoxy group at position 7Antimicrobial, AnticancerEnhances lipophilicity
6-Bromo derivativeBromine substitutionIncreased potency against TBHigher MIC values
Unsubstituted variantLacks functional groupsLimited biological activityReduced interaction with targets

Study on Antituberculosis Activity

In a study conducted by Moraski et al., several imidazo[1,2-a]pyridine derivatives were screened for their anti-TB activity. The results indicated that compounds similar to this compound exhibited MIC values significantly lower than those of currently available anti-TB drugs. In vivo studies showed that treatment resulted in up to a 99.9% reduction in bacterial load in infected mouse models when administered at appropriate dosages .

Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines. The findings revealed that this compound had a selective toxicity profile, sparing normal cells while effectively reducing viability in cancerous cells .

Properties

IUPAC Name

7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-2-3-11-7(6-12)5-10-9(11)4-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMNJFUBUDMCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(N2C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896722-39-7
Record name 7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-Methoxyimidazo[1,2-a]pyridine (621 mg, 4.2 mmol) was mixed with POCl3 (16.8 mmol) in dimethylformamide (4 mL). The reaction mixture was heated at 90° C. for 24 h and then cooled to room temperature. After the solvent was removed in vacuo, an oil was obtained. The oil was purified on a silica gel column eluting with EtOAc/Hexane (1:1) to afford 7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (508 mg, 69%).
Quantity
621 mg
Type
reactant
Reaction Step One
Name
Quantity
16.8 mmol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

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